5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt
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Overview
Description
5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt is a chemical compound known for its antimicrobial properties. It is commonly used in various consumer products such as shampoos, deodorants, toothpastes, mouthwashes, and household cleaning products .
Mechanism of Action
Target of Action
Triclosan O-Sulfate Sodium Salt, also known as Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate, is a biocidal compound with multiple targets in the cytoplasm and membrane . It primarily targets bacteria by inhibiting fatty acid synthesis . The compound binds to the enoyl-acyl carrier protein reductase enzyme (ENR), which plays a crucial role in bacterial lipid biosynthesis .
Mode of Action
At lower concentrations, Triclosan appears bacteriostatic, meaning it inhibits the growth and reproduction of bacteria . It achieves this by binding to the ENR enzyme, thereby inhibiting fatty acid synthesis, which is essential for bacterial growth . At higher concentrations, Triclosan can have a bactericidal effect, killing the bacteria outright .
Biochemical Pathways
Triclosan interferes with the fatty acid synthesis pathway in bacteria . By binding to the ENR enzyme, it prevents the bacteria from producing the fatty acids needed for building and reproducing its cell membrane . This disruption of the fatty acid synthesis pathway leads to inhibited growth and, at higher concentrations, death of the bacteria .
Result of Action
The primary result of Triclosan’s action is the inhibition of bacterial growth and, at higher concentrations, bacterial death . . For instance, it has been linked to endocrine disruption, neurodevelopment impairment, metabolic disorders, cardiotoxicity, and an increased cancer risk .
Action Environment
Triclosan can enter the environment through various pathways due to its widespread use in personal care and consumer products . It has been detected in sewage treatment plant effluents, surface water, ground water, and even in sediment and aquatic organisms . The physico-chemical properties of Triclosan indicate its potential to bioaccumulate and persist in the environment . These environmental factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2,4-dichlorophenoxy)phenol involves the chlorination of 2-phenoxyphenol. The reaction typically requires a chlorinating agent such as chlorine gas or sodium hypochlorite under controlled conditions. The resulting product is then sulfonated to form the hydrogen sulfate derivative, which is subsequently neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating and sulfonating agents, along with continuous monitoring and control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Phenolic derivatives.
Substitution: Various chlorinated phenoxyphenol derivatives.
Scientific Research Applications
5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies related to microbial resistance and biofilm formation.
Medicine: Investigated for its potential use in antimicrobial coatings for medical devices and implants.
Industry: Utilized in the formulation of antimicrobial products for personal care and household cleaning
Comparison with Similar Compounds
Similar Compounds
Triclosan: 2,4,4’-Trichloro-2’-hydroxydiphenyl ether.
Cloxifenolum: Another chlorinated phenol derivative.
Irgasan DP300: A commercial name for Triclosan.
Uniqueness
5-Chloro-2-(2,4-dichlorophenoxy)phenol Hydrogen Sulfate Sodium Salt is unique due to its enhanced solubility and stability compared to its parent compound, Triclosan. The sulfate group increases its water solubility, making it more effective in aqueous formulations .
Properties
IUPAC Name |
sodium;[5-chloro-2-(2,4-dichlorophenoxy)phenyl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O5S.Na/c13-7-1-3-10(9(15)5-7)19-11-4-2-8(14)6-12(11)20-21(16,17)18;/h1-6H,(H,16,17,18);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOAPGGJJKGTHL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OS(=O)(=O)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737536 |
Source
|
Record name | Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68508-18-9 |
Source
|
Record name | Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50737536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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